molecular formula C7H4BrF3O2 B1447380 4-Bromo-2-difluoromethoxy-6-fluorophenol CAS No. 1807172-97-9

4-Bromo-2-difluoromethoxy-6-fluorophenol

Cat. No. B1447380
CAS RN: 1807172-97-9
M. Wt: 257 g/mol
InChI Key: RGHDJULYPODJTG-UHFFFAOYSA-N
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Description

4-Bromo-2-difluoromethoxy-6-fluorophenol, also known as BDFMFP, is a synthetic compound that has been studied for its potential applications in various fields of science. It is a derivative of phenol, an aromatic hydrocarbon, and is characterized by its two oxygen atoms and two fluorine atoms. BDFMFP is an important compound for its ability to act as a catalyst in the synthesis of other compounds and its ability to be used as a building block for other molecules.

Scientific Research Applications

4-Bromo-2-difluoromethoxy-6-fluorophenol has been studied for its potential applications in various fields of science, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, this compound can be used as a building block for other molecules, such as pharmaceuticals and agrochemicals. In medicinal chemistry, this compound can be used as a catalyst for the synthesis of other compounds, such as drugs. In materials science, this compound can be used as a catalyst for the synthesis of polymers.

Mechanism of Action

The mechanism of action of 4-Bromo-2-difluoromethoxy-6-fluorophenol is not fully understood. However, it is believed that the compound acts as an electron acceptor, donating electrons to the aromatic ring of the target molecule and thus facilitating the substitution reaction. Additionally, this compound is thought to act as a Lewis acid, meaning it can accept a pair of electrons from the nucleophile and thus facilitate the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed that the compound may have some effect on enzymes and other proteins involved in metabolic pathways. Additionally, this compound may have some effect on the activity of certain receptors, such as those involved in the synthesis of neurotransmitters.

Advantages and Limitations for Lab Experiments

The main advantage of 4-Bromo-2-difluoromethoxy-6-fluorophenol for lab experiments is its ability to act as a catalyst for the synthesis of other compounds. Additionally, this compound is relatively easy to synthesize and is stable in a wide range of conditions. However, the compound is toxic and should be handled with care. Additionally, the compound is prone to hydrolysis in the presence of water, which can limit its use in certain experiments.

Future Directions

Future research on 4-Bromo-2-difluoromethoxy-6-fluorophenol should focus on its potential applications in medicinal chemistry and materials science. Additionally, further studies should be conducted to better understand its biochemical and physiological effects. Furthermore, further research should be conducted to determine the optimal conditions for its synthesis and its potential uses as a catalyst. Finally, research should be conducted to determine the safety and toxicity of the compound, as well as to develop methods to reduce its toxicity.

properties

IUPAC Name

4-bromo-2-(difluoromethoxy)-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O2/c8-3-1-4(9)6(12)5(2-3)13-7(10)11/h1-2,7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGHDJULYPODJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1OC(F)F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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